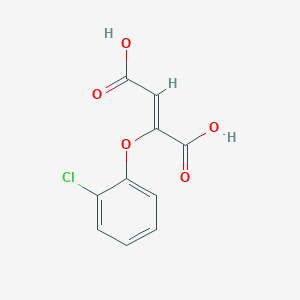![molecular formula C19H19ClF3NO3 B300378 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300378.png)
3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 is involved in the regulation of pain, inflammation, and thermoregulation, and it has been implicated in various pathological conditions, such as chronic pain, neuropathic pain, and cancer.
Mécanisme D'action
The 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Upon activation, the this compound receptor allows the influx of calcium ions into the cell, which triggers a series of downstream signaling events that lead to the sensation of pain and inflammation. This compound acts as a competitive antagonist of the this compound receptor, which means that it binds to the same site as the agonists, such as capsaicin, and prevents their activation of the receptor. By blocking the this compound receptor, this compound can reduce the influx of calcium ions into the cell, which leads to the inhibition of downstream signaling events and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its antagonistic activity on the this compound receptor. By blocking the this compound receptor, this compound can reduce the influx of calcium ions into the cell, which leads to the inhibition of downstream signaling events and the reduction of pain and inflammation. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines, which may be related to its ability to inhibit the this compound receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments are mainly related to its potency and selectivity as a this compound antagonist. It can be used to study the role of the this compound receptor in various pathological conditions, such as chronic pain, neuropathic pain, and cancer. However, the limitations of using this compound in lab experiments are mainly related to its solubility and stability. It is a highly lipophilic compound that may require the use of organic solvents, such as DMSO or DMF, for its dissolution. In addition, it may undergo degradation or oxidation under certain conditions, which may affect its activity and specificity.
Orientations Futures
There are several future directions for the research and development of 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One direction is to optimize its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability, for its potential therapeutic applications. Another direction is to explore its potential as a this compound antagonist in other pathological conditions, such as inflammatory bowel disease, asthma, and diabetes. Furthermore, the development of novel this compound antagonists with improved potency, selectivity, and safety profiles may provide new opportunities for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-chloro-5-ethoxy-4-propoxyaniline with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP), in an organic solvent, such as dichloromethane or dimethylformamide (DMF). The reaction mixture is then purified by column chromatography or recrystallization to obtain the pure product.
Applications De Recherche Scientifique
3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various pathological conditions, such as chronic pain, neuropathic pain, and cancer. It has been shown to be a potent and selective antagonist of the this compound receptor, which is involved in the regulation of pain, inflammation, and thermoregulation. By blocking the this compound receptor, this compound can reduce pain and inflammation without affecting normal physiological functions.
Propriétés
Formule moléculaire |
C19H19ClF3NO3 |
|---|---|
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19ClF3NO3/c1-3-9-27-17-14(20)10-12(11-16(17)26-4-2)18(25)24-15-8-6-5-7-13(15)19(21,22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,24,25) |
Clé InChI |
VVEIVJUIAYUURR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1,3-dimethyl-2,6-dioxo-5-(1,2,2-tricyanovinyl)-1,2,3,6-tetrahydro-4-pyrimidinyl]-N,N-dimethylimidoformamide](/img/structure/B300295.png)


![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)



![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)

![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)



![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
